molecular formula C16H9FN2O2 B2848639 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one CAS No. 1638736-30-7

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

Cat. No.: B2848639
CAS No.: 1638736-30-7
M. Wt: 280.258
InChI Key: PNHUUARIDOYNIM-UHFFFAOYSA-N
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Description

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common method includes the reaction of imidoyl chlorides with triethyl phosphite. The imidoyl chlorides are prepared by the addition of trifluoroacetic acid and thionyl chloride to a solution of methyl-2-aminopyridine in pyridine. The subsequent reaction with triethyl phosphite leads to the formation of the desired imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as a potential inhibitor of Rab geranylgeranyl transferase, which is involved in the posttranslational modification of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • 6-(imidazo[1,2-a]pyridin-3-yl)methanamine
  • 6-chloro-3-(imidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one

Uniqueness

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one is unique due to its combination of the imidazo[1,2-a]pyridine and chromenone structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O2/c17-11-5-6-15-18-13(9-19(15)8-11)12-7-10-3-1-2-4-14(10)21-16(12)20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHUUARIDOYNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(C=CC4=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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